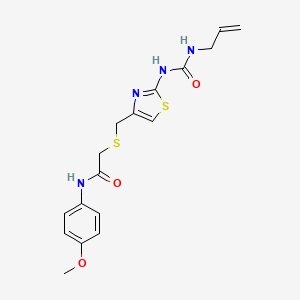

2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, an allylureido group, and a methoxyphenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the thiazole ring: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.

Introduction of the allylureido group: This step might involve the reaction of the thiazole intermediate with allyl isocyanate.

Attachment of the methoxyphenylacetamide moiety: This could be done through nucleophilic substitution reactions where the thiazole intermediate reacts with 4-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The thiazole ring and the methoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Halogenation might involve reagents like bromine or chlorine, while nitration could use nitric acid and sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with thiazole rings and urea groups are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with various biological targets.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development, particularly in areas like antimicrobial or anticancer research.

Industry

Industrially, this compound could find applications in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings and urea groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

- **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methylphenyl)acetamide

- **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the allylureido group, thiazole ring, and methoxyphenylacetamide moiety distinguishes this compound from its analogs. The presence of the methoxy group might influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.

Biological Activity

The compound 2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2S, with a molecular weight of approximately 302.39 g/mol. The structure features a thiazole ring, an allylureido group, and a methoxyphenyl acetamide moiety, which contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : The thiazole derivatives are known for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Thiazole-containing compounds often exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound have been reported to induce apoptosis in breast cancer cells .

- Anti-inflammatory Effects : Compounds with thiazole structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiazole ring may allow the compound to interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .

- Modulation of Signaling Pathways : The compound may alter signaling pathways related to inflammation and immune response, although specific pathways for this compound require further investigation.

Case Studies

A review of literature provides insights into specific studies involving thiazole derivatives:

- Antibacterial Study : A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

- Cytotoxicity Assay : In vitro assays using MTT assays indicated that a related thiazole derivative reduced cell viability in various cancer cell lines by over 50% at concentrations as low as 10 µM .

- Anti-inflammatory Research : A recent study highlighted the ability of thiazole derivatives to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting their potential as anti-inflammatory agents .

Data Table

The following table summarizes key findings regarding the biological activity of similar thiazole derivatives:

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[[2-(prop-2-enylcarbamoylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c1-3-8-18-16(23)21-17-20-13(10-26-17)9-25-11-15(22)19-12-4-6-14(24-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,19,22)(H2,18,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBOYMVPXWDDLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.